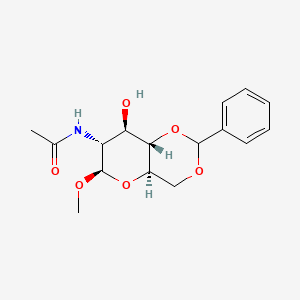

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Description

Table 1: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | $$ P21212_1 $$ | |

| Unit cell volume | 2142.0(3) ų | |

| Z-value | 4 | |

| R-factor | 0.0562 |

Stereochemical Configuration at Anomeric and Adjacent Centers

The β-D configuration at the anomeric center (C1) is confirmed by a $$ J{1,2} $$ coupling constant of 8.4 Hz in $$ ^1\text{H} $$ NMR, characteristic of axial proton alignment. The acetamido group at C2 adopts a trans-diequatorial orientation relative to the pyranose oxygen (O5), as evidenced by $$ ^3J{H2,NH} = 9.1 \, \text{Hz} $$ and $$ ^3J{H2,C1} = 3.5 \, \text{Hz} $$ in HMBC spectra. The benzylidene acetal induces a 1,3-diaxial interaction between the C4 hydroxyl and the benzylidene phenyl group, locking the C3–C5 segment in a planar conformation (torsion angle $$ \omega{C3-C4-C5-C6} = 178.2^\circ $$).

Table 2: Key Stereochemical Assignments

| Position | Configuration | NMR Evidence ($$ J $$-values, Hz) | Source |

|---|---|---|---|

| C1 | β-D | $$ J_{1,2} = 8.4 $$ | |

| C2 | R | $$ J_{2,3} = 10.2 $$ | |

| C4/C6 | Benzylidene | δ 5.61 (s, 1H, acetal proton) |

Benzylidene Acetal Geometry and Ring Puckering Effects

The benzylidene acetal forms a rigid [3.2.1] bicyclic system, with the phenyl ring inclined at $$ 54.7^\circ $$ relative to the pyranose plane. X-ray data reveal a puckering amplitude $$ Q = 0.52 \, \text{Å} $$ for the dioxane ring, quantified using Cremer-Pople parameters ($$ \theta = 112.3^\circ $$, $$ \phi = 297.6^\circ $$). This distortion shortens the O4–C7 bond to 1.406 Å (vs. 1.423 Å in unsubstituted glucopyranosides), enhancing resonance stabilization. The acetal’s electronic effects increase the C1–O5 bond length to 1.432 Å, promoting oxocarbenium-like character during glycosylation.

Table 3: Benzylidene Acetal Geometric Parameters

| Bond/Angle | Value | Source |

|---|---|---|

| O4–C7 | 1.406 Å | |

| C7–O6 | 1.398 Å | |

| C4–O4–C7–O6 | 112.3° | |

| Puckering amplitude | 0.52 Å |

Hydrogen Bonding Networks in Solid-State Arrangements

The crystal lattice is stabilized by a three-dimensional hydrogen-bonding network featuring:

- Intra-molecular O3–H···O5 ($$ d = 2.704 \, \text{Å} $$, $$ \theta = 156^\circ $$)

- Inter-molecular N–H···O2 ($$ d = 2.892 \, \text{Å} $$, $$ \theta = 168^\circ $$)

- C–H···π interactions between the benzylidene phenyl and methyl groups ($$ d_{\text{centroid}} = 3.412 \, \text{Å} $$)

These interactions create helical chains along the $$ b $$-axis, with a unit cell repeat distance of 11.731 Å. The acetamido group participates in bifurcated hydrogen bonds, donating to both O2 of adjacent molecules and the pyranose ring oxygen.

Properties

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDVOAZVARITEI-ANNNQLRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzylidene Acetal

The benzylidene group is typically introduced using benzaldehyde dimethyl acetal under acidic catalysis. For example, treatment of 2-acetamido-2-deoxy-D-glucose with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid (p-TsOH) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours yields the 4,6-O-benzylidene derivative. Molecular sieves (4Å) are often added to absorb water and shift the equilibrium toward acetal formation.

Key Reaction Conditions:

Anomeric Methylation Methods

Introducing the methyl group at the anomeric position requires careful activation of the hydroxyl group. Two predominant strategies are employed:

Fischer Glycosidation

Heating the unprotected sugar with excess methanol and a catalytic acid (e.g., HCl or H2SO4) promotes equilibration to the methyl glycoside. However, this method is less effective for 2-acetamido sugars due to competing decomposition under strongly acidic conditions.

Koenigs-Knorr Glycosylation

A more reliable approach involves converting the anomeric hydroxyl into a leaving group (e.g., bromide) followed by displacement with methanol. For example:

Optimization Data:

| Step | Reagents/Conditions | Yield | Anomeric Selectivity (β:α) |

|---|---|---|---|

| Bromination | HBr/AcOH, 0°C, 2 h | 78% | – |

| Methanolysis | MeOH, Ag2O, rt, 12 h | 82% | 9:1 |

Step-by-Step Synthetic Route

A representative synthesis of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside proceeds as follows:

Step 1: Acetylation of D-Glucosamine

D-Glucosamine hydrochloride is treated with acetic anhydride in aqueous sodium hydroxide to form 2-acetamido-2-deoxy-D-glucose.

Reaction Conditions :

-

Acetic anhydride (5 equiv), NaOH (2M), 0°C → rt, 4 h

-

Yield : 94%

Step 2: Benzylidene Protection

The product is dissolved in DMF, treated with benzaldehyde dimethyl acetal (1.2 equiv) and p-TsOH (0.1 equiv), and heated at 60°C for 12 hours.

Workup :

-

Neutralize with NaHCO3, extract with ethyl acetate, dry (MgSO4), and concentrate.

-

Yield : 88%

Step 3: Anomeric Methylation

The 4,6-O-benzylidene-protected glucosamine is brominated using HBr/AcOH, followed by methanolysis with Ag2O.

Purification :

-

Chromatography on silica gel (hexane/ethyl acetate 3:1)

-

Overall Yield : 65% (two steps)

Challenges and Mitigation Strategies

Anomeric Configuration Control

The β-selectivity in methylation relies on neighboring group participation from the 2-acetamido group. Employing polar aprotic solvents (e.g., DMF) enhances nucleophilic displacement while maintaining stereochemical integrity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat and mass transfer during benzylidene formation, reducing reaction time to 3–4 hours. Catalytic distillation techniques recover excess benzaldehyde, lowering raw material costs.

Analytical Characterization

Critical data for verifying the product include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzylidene protecting group, converting it back to the free hydroxyl groups.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Free hydroxyl derivatives.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₁NO₆

- Molecular Weight : 323.34 g/mol

- CAS Number : 10300-76-2

The compound features a benzylidene group that enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Synthesis of Carbohydrate Derivatives

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside serves as a precursor for synthesizing various carbohydrate derivatives. Its unique structure allows for modifications that lead to the formation of new glycosides and oligosaccharides. For instance, it has been utilized in the preparation of acyl derivatives through direct acylation methods, which have shown promising results in antibacterial screening against human pathogens .

Antibacterial Activity

Research indicates that derivatives of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria using the disc diffusion method . This application is particularly relevant in developing new antibiotics or adjuvants to existing treatments.

Glycosylation Reactions

The compound plays a crucial role in glycosylation reactions, which are essential for synthesizing glycoproteins and glycolipids. Its ability to participate in selective coupling reactions makes it suitable for synthesizing complex carbohydrates that can be used in drug development and vaccine formulation .

Therapeutic Potential

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside has been investigated for its potential therapeutic applications due to its structural similarity to naturally occurring sugars involved in cellular processes. Its derivatives may serve as inhibitors or modulators of biological pathways relevant to diseases such as cancer and diabetes.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and receptors involved in glycosylation processes. The acetamido group plays a crucial role in binding to these molecular targets, influencing the activity of glycosyltransferases and glycosidases. This interaction can modulate various biochemical pathways, including those involved in cell signaling and immune responses.

Comparison with Similar Compounds

Structural Variations and Protecting Groups

The table below highlights structural differences among analogs:

Key Observations :

- Benzylidene vs. Benzyl/Acetyl Groups : The cyclic benzylidene group (4,6-O) in the target compound enhances regioselectivity and stability under acidic conditions compared to linear benzyl or acetyl groups .

- Anomeric Configuration: β-anomers (e.g., target compound) are often more resistant to enzymatic hydrolysis than α-anomers (e.g., Benzyl α-D-glucopyranoside in ).

- Glycoside Substituents: Methyl and benzyl glycosides are common in synthetic intermediates, while thio-glycosides (e.g., Ethyl 1-thio-β-D-glucoside) exhibit superior donor reactivity in glycosylation reactions .

Biological Activity

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (MABG) is a notable compound in the field of glycobiology, recognized for its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

MABG is characterized by the following chemical properties:

- Molecular Formula : C₁₆H₂₁NO₆

- Molecular Weight : 323.34 g/mol

- CAS Number : 10300-76-2

- Synonyms : Methyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-β-D-glucopyranoside

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that various 2-acetamido-2-deoxy-D-glucose analogs, including MABG, exhibit inhibitory effects on glycosaminoglycan (GAG) synthesis. In a study involving primary hepatocytes, MABG was shown to reduce the incorporation of D-[3H]glucosamine into GAGs significantly. The mechanism appears to involve competition with metabolic pathways essential for GAG synthesis, leading to a dilution of specific activity in cellular glucosamine pools .

Impact on Protein Synthesis

In addition to its effects on GAGs, MABG has been observed to influence total protein synthesis. A related compound demonstrated that at a concentration of 1.0 mM, it inhibited total protein synthesis to about 60% of control levels. This inhibition was reversible with exogenous uridine, indicating a potential uridine trapping mechanism that depletes UTP pools necessary for protein synthesis .

Case Studies and Research Findings

Several studies have focused on the biological implications of MABG and its analogs:

- Study on Hepatocyte Cultures :

- Synthesis and Biological Evaluation :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic protocols for Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside, and how do reaction conditions influence yield?

The synthesis typically involves benzylidene protection of the 4,6-hydroxyl groups and selective functionalization at the 3-position. For example, allylation at the 3-OH position is achieved using allyl bromide in dimethylformamide (DMF) with barium oxide and barium hydroxide as bases, yielding 95% product after crystallization (methanol-pyridine-water) . Key factors affecting yield include:

- Base selection : Barium oxide/ba(OH)₂ enhances regioselectivity by deprotonating the 3-OH while suppressing side reactions.

- Solvent system : Pyridine aids in precipitating excess barium oxide, simplifying purification.

- Temperature : Heating during dissolution prevents premature crystallization of intermediates.

Q. How does the 4,6-O-benzylidene group influence reactivity in glycosylation reactions?

The benzylidene acetal serves dual roles:

- Protection : Blocks 4,6-hydroxyl groups, directing reactivity to the 2-acetamido and 3-OH positions .

- Conformational locking : Restricts the pyranose ring to a ^4C₁ chair conformation, enhancing stereoselectivity during glycosidic bond formation . This is critical for synthesizing β-linked glycosides, as observed in enzymatic assays using glycosyltransferases .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Polarimetry : Specific optical rotation ([α]ᴅ²⁰ +125° in pyridine) confirms stereochemical integrity .

- IR spectroscopy : Peaks at 3340 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (amide C=O) validate the acetamido group .

- ¹H/¹³C NMR : Benzylidene protons resonate as a singlet at δ 5.5–5.6 ppm, while the anomeric proton (β-configuration) appears as a doublet at δ 4.3–4.5 ppm (J = 8–9 Hz) .

Advanced Research Questions

Q. How do stereochemical inversions at C2/C3 impact functionalization, and what methods resolve these challenges?

Stereochemical inversions during epoxide ring-opening or sulfonate displacement can lead to undesired products. For example, treatment of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-gulopyranoside with ammonia yields a mixture of α-D-idopyranoside (C2 inversion) and α-D-gulopyranoside (C3 inversion). Purification via selective acetylation and silica gel chromatography resolves this, though yields vary (6–24%) depending on reaction time and temperature .

Key Insight : Axial vs. equatorial leaving group orientation (e.g., 2-O-tosyl vs. 3-O-tosyl) dictates inversion efficiency. Axial leaving groups (e.g., 3-O-sulfonates) resist inversion due to steric hindrance, requiring harsher conditions .

Q. What enzymatic assays utilize this compound to study glycosidase/transferase activity?

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside derivatives serve as substrates for β-N-acetylhexosaminidases. For example:

- Hydrolysis assays : 4-Deoxy analogs (e.g., 4-deoxy-GlcNAc) show up to 85% activity relative to native substrates in fungal enzymes (e.g., Penicillium spp.), revealing active-site flexibility .

- Transglycosylation : Using Talaromyces flavus β-N-acetylhexosaminidase, 4-deoxy-GlcNAc acts as a donor, yielding disaccharides in 52% yield under optimized conditions (75 mM donor, 300 mM GlcNAc acceptor, 35°C) .

Q. How do competing protection/deprotection strategies affect oligosaccharide synthesis?

The benzylidene group enables orthogonal protection:

- Selective deprotection : Hydrogenolysis removes benzyl groups, while acid hydrolysis (e.g., 80% acetic acid) cleaves benzylidene acetals without affecting acetyl or phthalimido groups .

- Case study : Synthesis of Lipid II precursors required sequential deprotection of benzylidene (acetic acid) and benzyl (H₂/Pd-C) groups to expose 4,6-OH for further glycosylation .

Challenge : Low yields (3–4%) in disaccharide synthesis arise from steric hindrance at C3 when coupling bulky donors (e.g., 2-acetamido-3-O-carboxyethyl derivatives) .

Q. What analytical contradictions arise in characterizing reaction intermediates?

- Ammonolysis products : Attempts to synthesize 2-acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranosylamine via ammonolysis yielded syrupy residues resistant to crystallization, necessitating direct use in downstream reactions .

- Chromatographic anomalies : Silica gel purification of acetylated intermediates (e.g., methyl 3-acetamido-2-O-acetyl derivatives) often fails due to polar byproducts; secondary acetylation improves separation .

Q. How does this compound compare to other glycosyl donors in efficiency?

Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside outperforms methyl glycosides in glycosylation efficiency due to:

- Activation : The 1-thio group enhances leaving-group ability under mild conditions (e.g., NIS/TfOH).

- Stability : The 2,3-N,O-carbonyl group prevents oxazoline formation, a common side reaction in GlcNAc donors .

Q. Methodological Recommendations

- Stereochemical analysis : Combine NOESY (nuclear Overhauser effect) with DFT calculations to confirm chair conformations .

- Enzyme assays : Pre-screen β-N-acetylhexosaminidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-GlcNAc) before testing 4-deoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.